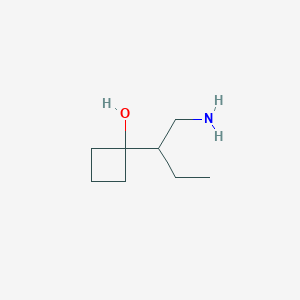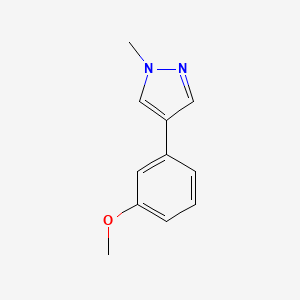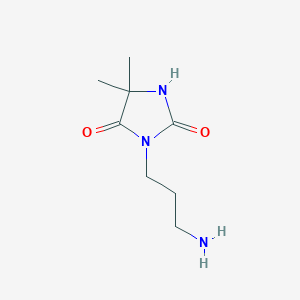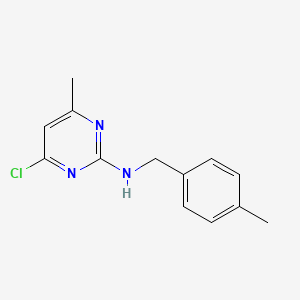![molecular formula C10H19NO B13208683 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)bicyclo[222]octan-2-OL is a bicyclic compound with a unique structure that includes an aminoethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-one with ethylenediamine under specific conditions to introduce the aminoethyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the aminoethyl group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)bicyclo[2.2.2]octan-2-OL: Similar structure but with a different substitution pattern.
Bicyclo[2.2.2]octan-2-OL: Lacks the aminoethyl group, making it less versatile in certain reactions
Uniqueness
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL is unique due to the presence of both the aminoethyl and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C10H19NO/c11-6-5-10(12)7-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
Clave InChI |
STXGFTKOCBKKIL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

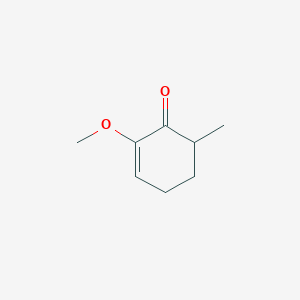

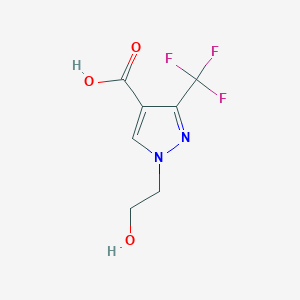
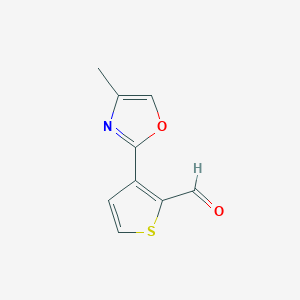
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)

